molecular formula C15H12N4O2 B11331382 4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate

4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate

Cat. No.: B11331382
M. Wt: 280.28 g/mol
InChI Key: UFSYFVKLVMPWNL-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate is an organic compound with the molecular formula C15H12N4O2. It is a derivative of tetrazole, a nitrogen-rich heterocycle known for its diverse biological applications and unique chemical properties . This compound combines the structural features of tetrazole and benzoate, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate is unique due to the presence of both the tetrazole and 2-methylbenzoate moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets . The presence of the 2-methyl group can also influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-methylbenzoate

InChI

InChI=1S/C15H12N4O2/c1-11-4-2-3-5-14(11)15(20)21-13-8-6-12(7-9-13)19-10-16-17-18-19/h2-10H,1H3

InChI Key

UFSYFVKLVMPWNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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